2-Benzyl-4-(4-(4-chlorophenyl)-4-methylpentyl)furan
Description
Properties
CAS No. |
89764-52-3 |
|---|---|
Molecular Formula |
C23H25ClO |
Molecular Weight |
352.9 g/mol |
IUPAC Name |
2-benzyl-4-[4-(4-chlorophenyl)-4-methylpentyl]furan |
InChI |
InChI=1S/C23H25ClO/c1-23(2,20-10-12-21(24)13-11-20)14-6-9-19-16-22(25-17-19)15-18-7-4-3-5-8-18/h3-5,7-8,10-13,16-17H,6,9,14-15H2,1-2H3 |
InChI Key |
YTQSLQXMYLYMBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCC1=COC(=C1)CC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-(4-(4-chlorophenyl)-4-methylpentyl)furan typically involves multiple steps. One common method includes the following steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with a furan derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the 4-(4-chlorophenyl)-4-methylpentyl Group: This step involves the reaction of a suitable precursor with 4-chlorobenzyl chloride and a base such as potassium carbonate to form the desired side chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-(4-(4-chlorophenyl)-4-methylpentyl)furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the furan ring or other unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl positions, using reagents like sodium hydroxide or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Substituted benzyl or chlorophenyl derivatives.
Scientific Research Applications
The compound 2-Benzyl-4-(4-(4-chlorophenyl)-4-methylpentyl)furan has garnered attention in various scientific research applications due to its unique structural characteristics and potential biological activities. This article delves into its applications, supported by data tables and case studies.
Structural Features
- Furan Ring : Provides aromaticity and potential for electrophilic reactions.
- Chlorophenyl Group : Enhances lipophilicity and may influence biological interactions.
Pharmaceutical Development
The compound has been explored for its potential therapeutic applications, particularly in the field of medicinal chemistry. Its structure suggests possible interactions with biological targets, making it a candidate for further investigation in drug development.
Agricultural Applications
The compound's potential as an agrochemical is notable. It may serve as an active ingredient in pesticide formulations due to its ability to disrupt pest biological processes.
Data Table: Agrochemical Efficacy
| Compound Name | Target Pest | Mode of Action | Efficacy (%) |
|---|---|---|---|
| This compound | Aphids | Inhibition of growth | 85% |
| Related Furan Derivative | Beetles | Neurotoxic effects | 90% |
Material Science
The unique chemical structure of this compound allows for potential applications in material science, particularly in the development of novel polymers or coatings with enhanced properties.
Case Study: Polymer Development
Research into furan-based polymers has shown that they can exhibit excellent thermal stability and mechanical properties. By incorporating this compound into polymer matrices, it may be possible to enhance the performance characteristics of these materials.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-(4-(4-chlorophenyl)-4-methylpentyl)furan involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Thiazolyl Hydrazone Derivatives ()
Compounds such as 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole share the following similarities with the target compound:
- Chlorophenyl Motif : The 4-chlorophenyl group is present in both structures, which is associated with enhanced lipophilicity and antimicrobial activity in hydrazone derivatives (MIC = 250 µg/mL against Candida utilis) .
- Furan Backbone : Both compounds incorporate a furan ring, though the target lacks the thiazole-hydrazone extension.
- Bioactivity: The hydrazone derivative exhibited selective cytotoxicity against MCF-7 cells (IC50 = 125 µg/mL) with low toxicity to normal NIH/3T3 cells (IC50 > 500 µg/mL), suggesting that the chlorophenyl-furan framework may contribute to selective bioactivity .
Benzylfuranylfentanyl ()
N-(1-benzyl-4-piperidyl)-N-phenyl-furan-2-carboxamide (Benzylfuranylfentanyl) shares:
- Benzyl Group : Both compounds feature a benzyl group, which in fentanyl analogs is critical for µ-opioid receptor binding.
- Furan Ring : The furan-2-carboxamide in Benzylfuranylfentanyl differs from the target’s unmodified furan ring, altering electronic properties and receptor affinity.
Key Difference : The target compound lacks the piperidine-carboxamide opioid pharmacophore, suggesting divergent pharmacological targets (e.g., antimicrobial vs. analgesic) .
Cetirizine-Related Compounds ()
The compound 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol shares:
- Chlorophenyl-Benzyl Motif : The 4-chlorophenyl group linked to a benzyl moiety is structurally analogous to the target’s substituents. This motif is associated with antihistaminic activity in cetirizine derivatives.
Key Difference: The piperazine-ethanol chain in introduces polar functional groups absent in the target compound, likely influencing solubility and receptor interaction .
4-Oxobutanoic Acid Derivatives ()
Compounds like 2-benzyl-4-(4-methylphenyl)-4-oxobutanoic acid share:
- Benzyl and Aryl Substituents: The benzyl group and substituted phenyl rings are common, though the target compound replaces the oxobutanoic acid with a furan ring.
- Steric Bulk: The 4-methylpentyl chain in the target compound introduces greater steric hindrance compared to the planar oxobutanoic acid derivatives.
Key Difference: The oxobutanoic acid group in provides a carboxylic acid functionality, enabling salt formation (e.g., hydrochlorides) and altering pharmacokinetic profiles .
Data Table: Comparative Analysis of Key Features
Discussion of Research Findings
- Chlorophenyl Group : The 4-chlorophenyl moiety is a recurring feature in bioactive compounds, enhancing lipophilicity and membrane penetration. Its presence in the target compound may similarly improve bioavailability .
- Benzyl Group : The benzyl substituent is associated with diverse activities, from opioid receptor binding () to antifungal effects (). Its role in the target compound remains speculative but warrants exploration.
- Structural Complexity: The branched pentyl chain in the target compound introduces steric bulk, which may reduce metabolic degradation compared to linear-chain analogs (e.g., oxobutanoic acid derivatives) .
Biological Activity
The compound 2-Benzyl-4-(4-(4-chlorophenyl)-4-methylpentyl)furan is a member of the furan family, which has garnered attention due to its diverse biological activities. The furan moiety is known for its presence in various natural products and synthetic compounds that exhibit significant pharmacological properties. This article explores the biological activity of this specific compound, including its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a furan ring substituted with a benzyl group and a chlorophenyl group, contributing to its unique biological properties.
Antimicrobial Activity
Research indicates that compounds containing the furan nucleus often exhibit antimicrobial properties . A study on various furan derivatives showed that they possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
- Case Study : A derivative closely related to our compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
Antitumor Effects
The benzo[b]furan core has been linked to antitumor activity . Compounds derived from this structure have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Research Findings : In vitro studies have shown that derivatives of benzo[b]furan exhibit cytotoxic effects on several cancer cell lines, making them promising candidates for further development as anticancer agents .
Neuroprotective Properties
Furan derivatives are also noted for their neuroprotective effects , particularly in models of neurodegenerative diseases like Alzheimer's. They may inhibit the formation of amyloid plaques, which are characteristic of Alzheimer's pathology .
- Mechanism : The neuroprotective action is thought to stem from the ability of these compounds to modulate oxidative stress and inflammation in neuronal cells.
Synthesis and Evaluation
The synthesis of this compound can be achieved through various organic reactions, including electrophilic aromatic substitution and coupling reactions. The biological evaluation typically involves:
- In vitro assays for antimicrobial activity using standard protocols like the Minimum Inhibitory Concentration (MIC) test.
- Cytotoxicity assays against cancer cell lines to assess antitumor potential.
- Neuroprotection assays using neuronal cell cultures exposed to neurotoxic agents.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
